Product packaging for Monopentyl Phthalate-d4(Cat. No.:CAS No. 1794756-28-7)

Monopentyl Phthalate-d4

Cat. No.: B586287
CAS No.: 1794756-28-7
M. Wt: 240.291
InChI Key: FPGPRAKRYDSZAW-YBNXMSKUSA-N
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Description

Significance of Deuterated Analogues in Quantitative Analytical Methodologies

In the realm of analytical chemistry, particularly in techniques like mass spectrometry (MS), deuterated analogues of target analytes serve as invaluable internal standards. alfa-chemistry.comdoi.org Deuterium (B1214612), a stable isotope of hydrogen, possesses a greater mass than hydrogen. Replacing hydrogen atoms with deuterium in a molecule like Monopentyl Phthalate (B1215562) creates a "heavy" version of the compound. This mass difference is key to its function as an internal standard.

When analyzing complex matrices such as urine, blood, or environmental samples, variations can occur during sample preparation and instrumental analysis. nih.govnih.gov By adding a known amount of the deuterated standard (e.g., Monopentyl Phthalate-d4) to the sample at the beginning of the analytical process, these variations can be corrected for. nih.gov The deuterated standard behaves almost identically to the non-labeled analyte (the "native" compound) throughout extraction, purification, and chromatographic separation. nih.gov However, due to its higher mass, the deuterated standard is distinguishable from the native analyte by the mass spectrometer. This allows for a precise quantification of the native analyte through a technique called isotope dilution mass spectrometry. acs.org The ratio of the native analyte to the deuterated internal standard is measured, which provides a more accurate and precise measurement of the analyte's concentration, minimizing the impact of matrix effects and sample loss. nih.govnih.gov

Overview of this compound as a Research Standard and Tracer

This compound is the deuterated form of Monopentyl Phthalate (MnP), a metabolite of di-n-pentyl phthalate (DnPP). core.ac.uklgcstandards.com Specifically, it is typically synthesized with four deuterium atoms on the phthalic acid ring (2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid). lgcstandards.com This stable isotope-labeled compound is primarily used as an internal standard in quantitative analyses for MnP in various biological and environmental samples. amazonaws.com Its application is critical for achieving high accuracy and precision in human biomonitoring studies and environmental monitoring programs. heudorf.orgnih.gov

The use of this compound as a tracer also allows researchers to study the metabolic fate of its parent compound, DnPP, within biological systems. By introducing a known quantity of labeled DnPP, scientists can track its conversion to the labeled monoester, providing insights into the kinetics and pathways of phthalate metabolism.

Evolution of Stable Isotope-Labeled Compounds in Phthalate Research

The investigation into phthalate metabolites dates back to the 1970s, gaining more traction in the late 1980s. isotope.com The development and use of stable isotope-labeled standards for phthalate metabolites began to accelerate in the late 1990s. isotope.com Initially, research focused on the primary monoester metabolites. However, the ubiquitous presence of parent phthalates in laboratory environments posed significant challenges for accurate analysis due to background contamination. isotope.comoup.com This led to a shift in focus towards analyzing the metabolites in biological samples like urine, as this approach circumvents the contamination issue and provides a more direct measure of internal exposure. oup.com

The synthesis of deuterated and carbon-13 (¹³C) labeled phthalate monoesters revolutionized the field. doi.orgisotope.com These labeled compounds enabled the development of highly sensitive and specific analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). acs.orgnih.govnih.gov These methods, which incorporate isotope dilution, have become the gold standard for quantifying phthalate metabolites in human and environmental samples. acs.org Over time, the range of available stable isotope-labeled standards has expanded to include not only a wider variety of primary and secondary phthalate metabolites but also metabolites of phthalate replacement compounds. isotope.com

Contextualizing this compound within Broader Phthalate Metabolite Research

This compound is one of many deuterated or ¹³C-labeled phthalate monoester standards used in comprehensive biomonitoring studies. amazonaws.com These studies often aim to assess human exposure to a wide array of phthalates simultaneously. heudorf.orgnih.gov Therefore, analytical methods are developed to detect and quantify a panel of phthalate metabolites in a single analysis. nih.govnih.gov In such multi-analyte methods, a corresponding stable isotope-labeled internal standard is ideally used for each target metabolite to ensure the highest accuracy. acs.orgnih.gov

The inclusion of this compound in these analytical panels is important for understanding exposure to its parent compound, di-n-pentyl phthalate. Research has shown associations between phthalate exposure and various health concerns, making the accurate assessment of each specific phthalate metabolite, including Monopentyl Phthalate, a critical component of public health research. nih.gov The data generated using this compound and other labeled standards contribute to a growing body of knowledge that informs risk assessments and regulatory decisions regarding phthalate use. heudorf.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Analyte Name This compound lgcstandards.com
CAS Number 1794756-28-7 lgcstandards.com
Molecular Formula C13 D4 H12 O4 lgcstandards.com
Molecular Weight 240.288 g/mol lgcstandards.com
Accurate Mass 240.13 Da lgcstandards.com
IUPAC Name 2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid lgcstandards.com
Unlabeled CAS Number 24539-56-8 lgcstandards.com
Isotope Label Deuterium lgcstandards.com

Properties

CAS No.

1794756-28-7

Molecular Formula

C13H16O4

Molecular Weight

240.291

IUPAC Name

2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid

InChI

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D

InChI Key

FPGPRAKRYDSZAW-YBNXMSKUSA-N

SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-Pentyl Ester;  1,2-(Benzene-d4)dicarboxylic Acid Monopentyl Ester;  Phthalic Acid-d4 Monopentyl Ester;  Phthalic Acid-d4 Pentyl Ester;  Mono-n-pentyl Phthalate-d4;  Monoamyl Phthalate-d4;  MPP-d4; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Monopentyl Phthalate D4

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium atoms into the Monopentyl Phthalate (B1215562) molecule can be achieved through two primary strategies: chemical synthesis with isotopically labeled starting materials or hydrogen-deuterium exchange reactions. acanthusresearch.com

Chemical Synthesis with Labeled Precursors: This is a common and effective method for producing specifically labeled compounds with high isotopic enrichment. doi.org A general and efficient route for synthesizing deuterium-labeled phthalate esters involves the use of readily available, deuterated starting materials. doi.org For Monopentyl Phthalate-d4, where the deuterium labels are on the aromatic ring, a feasible synthetic pathway starts with o-xylene-d10 (B166450). doi.org This deuterated precursor can be oxidized to phthalic anhydride-d4, which is then esterified with n-pentanol to yield this compound. This method offers precise control over the location and number of deuterium atoms. doi.org

Hydrogen-Deuterium Exchange (HDX): This technique involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst. resolvemass.camdpi.com Acid- or base-catalyzed HDX reactions can be employed, particularly for hydrogens on aromatic rings or carbons alpha to a carbonyl group. acanthusresearch.commdpi.com While potentially simpler and more cost-effective than a full chemical synthesis, HDX can sometimes lead to a mixture of isotopologues and may require careful optimization to achieve high and specific deuterium incorporation. mdpi.com For Monopentyl Phthalate, placing the deuterium on the stable aromatic ring is preferred to prevent back-exchange during analysis. acanthusresearch.com

Production of High Purity Analytical Reference Materials

The production of this compound as a high-purity analytical reference material is essential for its function as an internal standard. koreascience.kr This requires stringent control over both chemical and isotopic purity. otsuka.co.jp

The synthesis process, typically starting from a highly enriched labeled precursor like o-xylene-D10, is the first step in ensuring high isotopic purity. doi.org Following the synthesis, purification is critical. Techniques such as column chromatography and recrystallization are employed to remove any unreacted starting materials, by-products, and the unlabeled Monopentyl Phthalate. umsl.edu

The goal is to produce a reference material with a chemical purity of at least 98% and an isotopic purity (atom % D) of 99% or higher. lgcstandards.com Reputable manufacturers of stable isotope-labeled compounds operate dedicated facilities equipped for both small-scale and larger-scale synthesis and purification, adhering to strict quality control protocols. otsuka.co.jp

Table 1: Typical Purity Specifications for Deuterated Analytical Reference Materials

ParameterSpecificationRationale
Chemical Purity≥ 98%Ensures that the analytical signal is not interfered with by chemical impurities.
Isotopic Purity (Atom % D)≥ 99%Minimizes the contribution of the internal standard to the signal of the native analyte, ensuring accurate quantification.
Unlabeled SpeciesAs low as reasonably achievableReduces the risk of overestimation of the native analyte. acanthusresearch.com

Characterization Techniques for Isotopic Purity and Chemical Identity in Research Batches

To verify the chemical identity and isotopic purity of newly synthesized batches of this compound, a combination of analytical techniques is employed. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for confirming the structure of the molecule and the position of deuterium labeling. doi.orgrsc.org The absence or significant reduction of signals corresponding to the aromatic protons confirms successful deuteration on the benzene (B151609) ring. doi.org ¹³C NMR can also be used to confirm the carbon skeleton of the molecule. doi.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment of the labeled compound. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules with varying numbers of deuterium atoms) can be determined, and the percentage of isotopic purity can be calculated. rsc.orgnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used for this analysis. nih.govdoi.org

Table 2: Analytical Techniques for Characterization of this compound

TechniquePurposeTypical Findings
¹H NMRStructural confirmation and determination of deuterium incorporation sites.Absence or significant reduction of aromatic proton signals.
¹³C NMRConfirmation of the carbon framework.Signals corresponding to the phthalate and pentyl moieties.
High-Resolution Mass Spectrometry (HRMS)Determination of isotopic purity and confirmation of molecular weight.A molecular ion peak corresponding to the mass of this compound and a low abundance of the unlabeled species. rsc.org
Chromatography (GC/HPLC)Assessment of chemical purity.A single major peak indicating high chemical purity.

Scale-Up Considerations for Research Quantity Synthesis

Transitioning the synthesis of this compound from a small laboratory scale to larger research quantities requires careful consideration of several factors to maintain quality and efficiency.

Reliability and Robustness of the Synthetic Method: The chosen synthetic route must be reliable and reproducible. nih.gov Methods that are high-yielding and use readily available, cost-effective starting materials are preferred for scale-up. doi.orgnih.gov The synthesis starting from o-xylene-d10 is an example of a scalable method for deuterated phthalates. doi.org

Purification Strategy: Purification methods that are efficient on a small scale, such as column chromatography, may become cumbersome and time-consuming when scaled up. Alternative or optimized purification strategies, such as preparative HPLC or crystallization, may need to be developed to handle larger quantities while maintaining high purity. umsl.edu

Equipment and Facilities: Larger reaction vessels and specialized purification equipment are necessary for scale-up. otsuka.co.jp Facilities designed for handling larger volumes of chemicals and performing reactions under controlled conditions are essential. otsuka.co.jpnih.gov

Quality Control: Consistent and rigorous quality control at all stages of production is crucial to ensure that the final product meets the required specifications for an analytical reference material. nih.gov This includes in-process testing and final product characterization of each batch. otsuka.co.jp

Advanced Analytical Methodologies for Monopentyl Phthalate D4 Quantification and Traceability

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of phthalate (B1215562) metabolites due to its high sensitivity and selectivity, particularly for non-volatile and thermally labile compounds. cdc.gov This technique is preferred for the direct analysis of phthalate monoesters, like Monopentyl Phthalate, as it often does not require the derivatization steps that are typically necessary for gas chromatography. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers enhanced resolution, sensitivity, and speed of analysis. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a robust platform for the quantification of Monopentyl Phthalate-d4, even at trace levels. mdpi.com The method's high throughput is particularly beneficial for large-scale epidemiological and biomonitoring studies. researchgate.net

Table 1: Typical UPLC-MS/MS Parameters for Phthalate Monoester Analysis

ParameterTypical Value/Condition
Chromatography
ColumnReversed-phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase AWater with 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) gcms.cz
Mobile Phase BAcetonitrile (B52724) or Methanol (B129727) gcms.cz
Flow Rate0.2 - 0.5 mL/min
GradientOptimized for separation of target analytes
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically negative mode for monoesters mdpi.com
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Source Temp.350 - 550 °C
Capillary Voltage2.5 - 3.5 kV

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS), including techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry, offers significant advantages for the analysis of this compound. HRMS provides highly accurate mass measurements (typically with mass error < 5 ppm), which allows for the determination of the elemental composition of ions. nih.gov This high resolving power and mass accuracy enhance the certainty of compound identification and can help to distinguish target analytes from isobaric interferences in complex matrices. ceon.rs

In the context of this compound, HRMS can be used for both targeted quantification and non-targeted screening of potential transformation products. For quantification, the instrument is set to monitor the exact mass of the deprotonated molecule [M-H]⁻ with a very narrow mass window. This approach significantly reduces background noise and improves the signal-to-noise ratio. A study on various organic contaminants, including phthalates, utilized UHPLC coupled to a Q-Exactive Orbitrap HRMS, demonstrating its power for both targeted and untargeted analysis in environmental matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Based Techniques

Gas chromatography-mass spectrometry is a classic and powerful technique for the analysis of volatile and semi-volatile organic compounds, including phthalate esters. nih.gov For the analysis of phthalate monoesters like Monopentyl Phthalate, a derivatization step is often required to increase their volatility and thermal stability. rsc.org

Electron Ionization (EI) and Chemical Ionization (CI) Methodologies

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to extensive fragmentation. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification by comparison with spectral libraries. For this compound, the mass spectrum would show a characteristic pattern of fragment ions, which would be shifted by 4 mass units compared to the non-labeled standard.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule. This can be advantageous for confirming the molecular weight of the analyte. In CI, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source, and the analyte molecules are ionized through ion-molecule reactions. For this compound, negative chemical ionization (NCI) could be particularly useful, as it can offer high sensitivity for electrophilic compounds.

GC-MS methods for phthalates often use a capillary column coated with a non-polar or medium-polarity stationary phase. oiv.int The temperature program is optimized to achieve good separation of the different phthalate esters and their metabolites.

Table 2: General GC-MS Parameters for Phthalate Analysis

ParameterTypical Value/Condition
Gas Chromatography
ColumnDB-5ms, HP-5ms, or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Injection ModeSplitless or Pulsed Splitless
Inlet Temperature250 - 280 °C
Oven ProgramTemperature ramp from ~60°C to ~300°C
Mass Spectrometry
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)
Ion Source Temp.230 - 280 °C
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications for this compound

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision in quantification. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard), such as this compound, to the sample at the beginning of the analytical procedure. duq.eduepa.gov

The key advantage of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. duq.edu Therefore, any loss of analyte during sample preparation or variations in instrument response will affect both the native analyte and the labeled standard equally. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high accuracy, as the ratio remains constant regardless of sample loss. epa.gov

The use of this compound in IDMS is crucial for the accurate determination of Monopentyl Phthalate in complex matrices like urine, blood, soil, and water, where matrix effects can be significant. oup.comifremer.fr The deuterated standard effectively compensates for signal suppression or enhancement caused by co-eluting matrix components, leading to more reliable and reproducible results. fxcsxb.com

Sample Preparation Protocols for Diverse Research Matrices

The choice of sample preparation protocol is critical for the successful analysis of Monopentyl Phthalate and its deuterated standard, as it aims to extract the analytes from the matrix, remove interferences, and concentrate the analytes to a level suitable for instrumental analysis. The ubiquitous nature of phthalates necessitates careful handling to avoid contamination during sample preparation. cdc.gov

For Aqueous Matrices (e.g., Water, Urine):

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. The sample is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric sorbents) that retains the analytes of interest. nih.govnih.gov After washing to remove interferences, the analytes are eluted with a small volume of an organic solvent. Automated on-line SPE systems can improve throughput and reproducibility. nih.govoup.com

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analytes from the aqueous phase into an immiscible organic solvent (e.g., hexane (B92381), dichloromethane). ceon.rseuropa.eu It is a simple and effective method, though it can be labor-intensive and use larger volumes of organic solvents.

For Solid Matrices (e.g., Soil, Sediments, Biota):

Ultrasonic Extraction: The sample is mixed with an appropriate solvent (e.g., acetonitrile, hexane/acetone) and subjected to ultrasonic waves to enhance the extraction efficiency. nih.govifremer.fr

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract analytes from solid samples quickly and with less solvent consumption compared to traditional methods. nih.govscirp.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been successfully adapted for the extraction of phthalates from various solid and fatty matrices. nih.govnih.govepa.govnih.gov It typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE with various sorbents to remove interferences like lipids and pigments. nih.govnih.gov

Table 3: Overview of Sample Preparation Techniques for Phthalate Analysis

MatrixTechniqueKey Steps
Water/UrineSolid-Phase Extraction (SPE)Conditioning of sorbent, sample loading, washing, elution with organic solvent. mdpi.com
Water/UrineLiquid-Liquid Extraction (LLE)Extraction with an immiscible organic solvent, separation of layers, solvent evaporation and reconstitution. ceon.rs
Soil/SedimentUltrasonic ExtractionSonication of sample with an extraction solvent, centrifugation, and cleanup of the supernatant. ifremer.fr
Biota/FoodPressurized Liquid Extraction (PLE)Extraction with a solvent at elevated temperature and pressure. scirp.org
VariousQuEChERSAcetonitrile extraction, salting out, and dispersive SPE cleanup. nih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the extraction and preconcentration of organic contaminants, including phthalates and their metabolites, from complex matrices. mdpi.com The versatility of SPE allows for its application in various sample types, such as water, and it serves to extend the lifespan of analytical instruments by removing interfering substances.

The fundamental principle of SPE involves partitioning analytes between a liquid sample phase and a solid sorbent. A common strategy is the "bind and elute" method, where analytes are retained on the sorbent while the sample matrix is washed away. Subsequently, a different solvent is used to elute the analytes of interest. uoa.gr The choice of sorbent material is crucial for effective extraction. For phthalate analysis, C18 cartridges are frequently employed due to their effective extraction performance. mdpi.com

The general steps in an SPE procedure include:

Sample Pretreatment: This may involve pH adjustment, centrifugation, or filtration to prepare the sample for extraction. uoa.gr

Conditioning: The SPE sorbent is conditioned with a suitable solvent. uoa.gr

Sample Loading: The pretreated sample is passed through the SPE medium. epa.gov

Washing: Interfering components are removed by washing the sorbent with an appropriate solvent.

Elution: The target analytes, including MPP-d4, are eluted from the sorbent using a specific solvent, which is then collected for analysis. epa.gov

Online SPE systems coupled with techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) offer automated and rapid analysis of phthalate metabolites in biological samples like urine. cdc.gov This approach minimizes sample handling and potential for contamination.

Table 1: Comparison of SPE Formats

SPE FormatDescriptionAdvantages
Cartridges Packed with sorbent material in a syringe-barrel-type format. epa.govWidely available, variety of sorbents.
Disks Sorbent material is embedded into a matrix or between inert pads. uoa.grAllows for higher flow rates and reduced clogging.
Multi-well Plates Miniaturized SPE beds in a 96-well plate format.High-throughput sample processing.
In-tube SPME Sorbent is coated on the inner surface of a capillary.Integrates sampling and sample preparation.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a conventional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. zinsser-analytic.com For the analysis of phthalates, LLE is a common sample preparation step. nih.gov

Several parameters must be optimized to achieve high recovery and selectivity of MPP-d4 and other phthalates. Key factors include:

Solvent Selection: The choice of extraction solvent is critical. Phthalates are highly soluble in n-hexane, making it a commonly used solvent for their extraction. ceon.rs

Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve recovery. chromatographyonline.com

pH Adjustment: For ionizable analytes, adjusting the pH of the aqueous sample to neutralize the target compound can enhance its partitioning into the organic phase. chromatographyonline.com

Salting-Out Effect: The addition of salts like sodium sulfate (B86663) to the aqueous sample can decrease the solubility of hydrophilic analytes, driving them into the organic phase and improving recovery. chromatographyonline.com

Agitation Method: Vigorous agitation, either by hand-shaking or using an ultrasonic bath, is necessary to ensure efficient mass transfer between the two phases. ceon.rs

Automated LLE platforms have been developed to enhance the throughput and reliability of sample preparation for large-scale studies, integrating steps like enzymatic hydrolysis, solvent addition, shaking, and centrifugation. nih.gov

Table 2: LLE Optimization Parameters for Phthalate Analysis

ParameterTypical Condition/ConsiderationRationale
Extraction Solvent n-Hexane ceon.rsHigh solubility of phthalates.
Solvent/Sample Ratio 7:1 (generic optimum) chromatographyonline.comMaximizes analyte transfer to the organic phase.
pH of Aqueous Phase Adjusted based on analyte pKa chromatographyonline.comEnsures analyte is in its neutral, more organic-soluble form.
Salt Addition 3-5 M Sodium Sulphate chromatographyonline.comIncreases partitioning of hydrophilic analytes into the organic phase.
Number of Extractions 1-4 repetitions ceon.rsIncreases cumulative recovery.
Agitation Vigorous hand shaking or ultrasonication ceon.rsFacilitates efficient contact between phases.

QuEChERS Method Adaptations for this compound Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has gained popularity for the analysis of a wide range of analytes, including phthalates. quechers.eu Originally developed for pesticide residue analysis in food, its application has expanded to other matrices. researchgate.net

A typical QuEChERS procedure involves two main steps:

Extraction: The sample is first homogenized and then extracted with a solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. quechers.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then cleaned up by adding a combination of sorbents to remove interfering matrix components. quechers.eu

For the analysis of phthalates, including MPP-d4, in complex matrices like sediment, biosolids, and biological tissues, modified QuEChERS methods have been developed. thermofisher.comnih.gov These adaptations often involve adjusting the type and amount of extraction salts and d-SPE sorbents to suit the specific matrix. For instance, in the analysis of tea samples, a modified QuEChERS method used primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous magnesium sulfate for purification. nih.gov The addition of water to dry samples can also improve extraction efficiency. nih.gov

Micro-QuEChERS methods have also been adapted for very small sample quantities, which is particularly useful in studies involving biopsy samples from wildlife. nih.gov These methods utilize significantly reduced amounts of reagents and salts while maintaining effective extraction and cleanup. nih.gov

Table 3: Typical Components of a QuEChERS Kit for Phthalate Analysis

ComponentFunction
Acetonitrile Extraction solvent. quechers.eu
Magnesium Sulfate (anhydrous) Removes water from the extract. quechers.eu
Sodium Chloride Induces phase separation between acetonitrile and water. quechers.eu
Primary Secondary Amine (PSA) d-SPE sorbent to remove fatty acids, organic acids, and sugars. thermofisher.com
Graphitized Carbon Black (GCB) d-SPE sorbent to remove pigments and sterols. nih.gov

Internal Standard Application in Quantitative Phthalate Metabolite Analysis

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to all samples, blanks, and calibration standards in an analysis. The use of an internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. d-nb.info

This compound is a deuterated (isotope-labeled) analog of monopentyl phthalate. Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based methods. epa.gov This is because they have nearly identical chemical and physical properties to their non-labeled counterparts, meaning they behave similarly during extraction, cleanup, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

The use of MPP-d4 as an internal standard allows for accurate quantification of monopentyl phthalate and other phthalate metabolites by isotope dilution mass spectrometry. cdc.gov The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and to determine the concentration of the analyte in the sample. This method effectively compensates for matrix effects and variations in sample processing, leading to high accuracy and precision. researchgate.net

For comprehensive phthalate analysis, a mixture of several deuterated phthalate metabolites is often used as internal standards to cover a range of analytes. thermofisher.com

Method Validation Criteria in Isotope-Labeled Phthalate Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. bsmrau.edu.bd For research involving isotope-labeled phthalates like MPP-d4, rigorous validation is essential to ensure the reliability and comparability of the data. Key validation parameters include the limits of detection and quantification, accuracy, precision, and selectivity.

Limits of Detection (LOD) and Quantification (LOQ) Assessment

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. bsmrau.edu.bd

Several methods can be used to determine LOD and LOQ, including:

Signal-to-Noise Ratio (S/N): The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ corresponds to a ratio of 10. d-nb.info

Standard Deviation of the Blank: The LOD can be calculated as 3 times the standard deviation of the blank measurements, and the LOQ as 10 times the standard deviation of the blank. d-nb.info

Calibration Curve Method: This method uses the standard deviation of the y-intercepts of regression lines. d-nb.info

For phthalate analysis, reported LODs and LOQs can vary depending on the specific analyte, the matrix, and the analytical method used, but they are typically in the low nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range. nih.govresearchgate.net

Table 4: Example LOD and LOQ Values for Phthalate Analysis in Different Matrices

AnalyteMatrixLODLOQ
Various PhthalatesTea0.6-36.0 µg/kg2.0-120.0 µg/kg
Organochlorine PesticidesWater0.001-0.005 µg/L0.002-0.016 µg/L
PhthalatesEdible Oil0.21-28.2 ng/g-

Note: These values are examples from various studies and are not specific to this compound.

Accuracy, Precision, and Selectivity Evaluations

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the spiked amount that is measured is the recovery. scirp.org For phthalate analysis, acceptable recovery is often in the range of 70-120%. nih.gov The use of an isotope-labeled internal standard like MPP-d4 is a key strategy for improving accuracy. scirp.org

Precision is the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Precision is evaluated at two levels:

Intra-assay precision (repeatability): The precision obtained within a single analytical run.

Inter-assay precision (reproducibility): The precision obtained between different analytical runs. For phthalate analysis, RSD values of less than 15-20% are generally considered acceptable. nih.govnih.gov

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In mass spectrometry-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) for both the analyte and its isotope-labeled internal standard. This ensures that the detected signal is unique to the compound of interest.

Strategies for Minimizing Background Contamination in Phthalate Analysis

The accurate quantification of phthalates at trace levels is notoriously challenging due to their ubiquitous presence in the environment and laboratory settings. nih.govresearchgate.net Phthalates are widely used as plasticizers in a vast array of consumer and laboratory products, leading to pervasive background contamination that can easily compromise the integrity of analytical results. nih.govtandfonline.comintertek.com This is particularly critical when analyzing for low concentrations, as the background levels can be significantly higher than those in the actual sample, leading to overestimation and unreliable data. researchgate.net Therefore, implementing rigorous strategies to minimize background contamination is a prerequisite for any reliable phthalate analysis. This compound, as a deuterated internal standard, is instrumental in correcting for analyte loss during sample preparation and instrumental analysis, but its effectiveness is contingent on controlling the background of the target, non-deuterated phthalates.

A multi-faceted approach is essential, addressing all potential sources of contamination, from the laboratory environment and materials to the analytical procedures themselves.

Laboratory Environment and Handling

The laboratory air itself is a major source of phthalate contamination, primarily through the absorption of airborne particles onto glassware and other surfaces. researchgate.net Floors, paints, cable ducts, and furniture made with PVC can release phthalates into the indoor atmosphere. europa.eu

Dedicated Phthalate-Free Zones: Whenever possible, establishing a dedicated laboratory space with minimized use of plastic materials is ideal. This includes avoiding PVC flooring, plastic-coated furniture, and other potential sources. europa.eu

Personal Care Products: Analysts should avoid using personal care products such as perfumes, lotions, and cosmetics on the day of analysis, as these are known to contain various phthalates. researchgate.net

Laboratory Attire: Standard laboratory coats can be a source of contamination. Using coats made from non-plasticized materials and ensuring they are laundered in a controlled manner is recommended.

Selection and Treatment of Laboratory Ware

Direct contact with contaminated materials is a primary pathway for sample contamination. Careful selection and rigorous cleaning of all laboratory equipment are crucial.

Glassware over Plastics: Glassware should be used in preference to plasticware whenever feasible. bio-conferences.org However, even glassware can be contaminated and must be thoroughly cleaned. europa.eu

Cleaning Procedures: A systematic and stringent cleaning protocol for glassware is essential. This often involves:

Washing with a detergent known to be free of phthalates.

Rinsing thoroughly with high-purity water.

Solvent rinsing with a high-purity, phthalate-free solvent like hexane or acetone. researchgate.net

Baking (muffling) the glassware in a furnace at high temperatures (e.g., 450-550°C) overnight. researchgate.netulpgc.es

Avoiding Contaminated Consumables: Many common laboratory consumables are significant sources of phthalates. It is imperative to source and test materials to ensure they are "phthalate-free." bio-conferences.org

Table 1: Potential Phthalate Contamination from Laboratory Consumables
ConsumablePotential Contaminating PhthalatesMitigation Strategy
Plastic Syringes & Pipette TipsDEHP, DINP researchgate.netUse glass syringes; source certified phthalate-free tips and test before use. ulpgc.esresearchgate.net
Filter Holders/Membranes (PTFE, Cellulose Acetate)DBP, DMP researchgate.netUse glass filter holders; pre-clean membranes by flushing with solvent. researchgate.net
Parafilm®DEHP researchgate.netUse ground glass stoppers or aluminum foil (after testing for contamination). researchgate.net
Tubing (e.g., for pumps, DI water systems)DEHP researchgate.netUse stainless steel or other inert tubing; replace plastic tubing regularly. bio-conferences.org
Bottle Cap LinersVarious Phthalates researchgate.netUse caps (B75204) with PTFE-lined septa; pre-clean by rinsing with solvent.

Reagents and Solvents

Solvents, even high-purity grades, can be a significant source of background phthalate contamination. nih.govbiotage.com

Solvent Purity and Testing: Use the highest purity grade solvents available (e.g., LC-MS grade). biotage.comchromatographyonline.com It is critical to test each new bottle or lot of solvent by concentrating a large volume (e.g., 200 mL) down to the final analysis volume (e.g., 1 mL) and analyzing it as a blank. biotage.com

Solvent Cleaning: If contamination is found, solvents can be further purified in the lab. A common and effective method is to store the solvent over activated aluminum oxide, which helps to remove phthalates. researchgate.net Double-distilling solvents can also reduce contamination levels. ulpgc.es

Reagent Water: Deionized (DI) water systems can be a source of contamination, especially if they involve plastic storage tanks or tubing. biotage.com The water should be tested regularly by extracting a large volume with a clean solvent and analyzing the extract. biotage.com

The Role of Blanks in Quality Control

The analysis of various types of blanks with every batch of samples is a cornerstone of quality assurance in phthalate analysis. mdpi.comepa.gov Blanks are used to monitor, identify, and quantify background contamination, allowing for correction of sample results and ensuring data reliability. researchgate.netmdpi.com

Field Blanks: A field blank is a sample of clean matrix (like high-purity water) that is taken to the sampling site and exposed to the same conditions as the actual samples (e.g., opened in the field, handled with the same equipment). mdpi.comwi.gov This helps to identify contamination that may occur during sample collection and transport. mdpi.com

Solvent Blanks: A solvent blank, consisting only of the final solvent used to reconstitute the sample extract, is injected into the instrument to check for contamination within the analytical system and to monitor for carry-over between sample injections. mdpi.comeurachem.org

Table 2: Types and Purpose of Blanks in Phthalate Analysis
Blank TypeCompositionPurposeReference
Procedural Blank (or Method Blank)All reagents and solvents, processed like a sample in the lab.Assesses contamination from the entire analytical procedure (reagents, glassware, lab environment). mdpi.comeurachem.org
Field BlankUltrapure water or clean matrix handled at the sampling site.Documents contamination introduced during sample collection, transport, and storage. mdpi.comwi.gov
Solvent BlankThe pure solvent used for the final sample extract.Assesses interference from the solvent and carry-over in the instrument. mdpi.comeurachem.org
Instrument BlankAnalysis run with no injection.Measures the baseline noise and signal from the instrument itself. tandfonline.com

By systematically implementing these strategies—controlling the lab environment, carefully selecting and treating materials, purifying reagents, and rigorously monitoring contamination with blanks—analysts can significantly reduce background interference. This ensures that the quantification of phthalates, aided by internal standards like this compound, is accurate, reliable, and truly reflective of the concentrations in the original sample.

Application of Monopentyl Phthalate D4 in Exposure Assessment Research Methodologies

Biomonitoring Methodologies for Phthalate (B1215562) Metabolites

Biomonitoring is the direct measurement of environmental chemicals or their metabolites in human specimens. The use of Monopentyl Phthalate-d4 as an internal standard is integral to the sensitive and specific analytical methods developed for detecting phthalate metabolites in various biological matrices. These methods are crucial for understanding the extent of human exposure from various sources.

The quantification of phthalate metabolites in biological fluids like urine, plasma, and semen is the cornerstone of human exposure assessment. MPP is a metabolite of di-n-pentyl phthalate (DnPP) and has been identified as a relevant biomarker. Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are frequently employed for this purpose, with isotope dilution being the gold standard for quantification. nih.govchromatographyonline.comnih.gov

In a typical workflow for urine or plasma analysis, the sample is first subjected to enzymatic deconjugation, as many phthalate monoesters are excreted in a glucuronidated form. chromatographyonline.com Following this, a sample preparation step, often solid-phase extraction (SPE), is used to clean up the sample and concentrate the analytes. nih.govchromatographyonline.com this compound is introduced into the sample prior to these steps. After extraction and concentration, the sample is analyzed by LC-MS/MS. The distinct mass-to-charge (m/z) ratios of MPP and MPP-d4 allow for their simultaneous detection and the calculation of the native analyte's concentration with high accuracy. chromatographyonline.com

Research has specifically identified monopentyl phthalate as a compound of interest in maternal serum and human seminal plasma, making its accurate measurement critical for reproductive health studies. escholarship.orgcsic.es While some studies have used other labeled internal standards for MPP quantification due to historical availability, the commercial availability of MPP-d4 now allows for its direct use, enhancing the accuracy of these important biomonitoring studies. escholarship.orglgcstandards.com

Table 1: Representative Performance of LC-MS/MS Methods for Phthalate Metabolites in Biological Fluids This table presents typical performance characteristics for methods analyzing phthalate metabolites, similar to what would be expected for a method validated for Monopentyl Phthalate using MPP-d4.

ParameterUrineSemen/Serum
Analytical Method Isotope Dilution LC-MS/MSIsotope Dilution LC-MS/MS
Sample Volume 100 µL - 1.0 mL0.1 mL - 0.5 mL
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.2 - 0.7 ng/mL nih.gov
Precision (RSD%) <10%3.9% - 18.6% nih.gov
Accuracy (Recovery %) ~100%65% - 99% nih.gov
Internal Standard Analyte-specific deuterated standards (e.g., MPP-d4)Analyte-specific deuterated standards (e.g., MPP-d4)

Data compiled from multiple sources indicating typical method performance. nih.govnih.govresearchgate.net

While less common than fluid analysis, measuring phthalate metabolites in tissues and cells provides insight into accumulation and distribution within the body. The analysis of complex matrices like adipose tissue or placental tissue requires more rigorous extraction and cleanup procedures compared to urine or plasma.

Methodologies for tissue analysis often involve homogenization followed by solvent extraction and multi-step cleanup procedures to remove lipids and other interfering substances. The use of an internal standard like this compound early in this process is even more critical to account for analyte losses during the extensive sample preparation. Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may require a derivatization step to make the polar metabolites more volatile. Isotope dilution with MPP-d4 remains the preferred quantification strategy to ensure data reliability in these challenging analyses.

Method Development for Biological Fluid Analysis (e.g., urine, plasma, semen)

Environmental Exposure Pathway Assessment Methodologies

Identifying the sources and pathways of human exposure requires the accurate measurement of phthalates in various environmental media. This compound is available for use in environmental analysis, facilitating the quantification of MPP in samples from air, dust, food, and water. achemtek.com

Indoor air and settled dust are significant sources of phthalate exposure. amazonaws.com Analytical methods for these matrices typically involve collection onto a filter (for air) or physical collection (for dust), followed by solvent extraction. For instance, dust samples are often sieved and then extracted using ultrasonication or Soxhlet apparatuses.

The resulting extract is then concentrated and cleaned up before analysis by GC-MS or LC-MS/MS. In these methods, deuterated internal standards, including d4-labeled phthalates, are spiked into the sample prior to extraction to correct for variability. amazonaws.com The quantification of MPP using MPP-d4 would follow this established framework, allowing researchers to accurately determine its concentration in indoor environments and estimate exposure via inhalation and non-dietary ingestion.

Table 2: Typical GC-MS and LC-MS/MS Parameters for Phthalate Analysis in Dust This table shows representative analytical conditions for phthalate analysis in environmental matrices.

ParameterGC-MSLC-MS/MS
Column HP-5MS (or similar) amazonaws.comC18 (or similar) amazonaws.com
Injection Mode Splitless---
Ionization Mode Electron Impact (EI) amazonaws.comElectrospray Ionization (ESI) amazonaws.com
Detection Mode Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM) amazonaws.com
Internal Standard Deuterated Phthalates (e.g., DEHP-d4) amazonaws.comDeuterated Phthalate Metabolites (e.g., MPP-d4)

Dietary intake is a major pathway for phthalate exposure. The analysis of phthalates in food is challenging due to the complexity of the matrices, especially in high-fat foods. Methodologies often involve homogenization, solvent extraction (e.g., with acetonitrile), and a cleanup step such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction. lgcstandards.com

Isotope dilution mass spectrometry is the definitive technique for accurate quantification. The addition of this compound to food or beverage samples before processing enables precise measurement of MPP contamination, accounting for matrix effects that can suppress or enhance the analytical signal. Vendors specifically note the applicability of MPP-d4 for food analysis. achemtek.comadvatechgroup.com

Phthalates are frequently detected in aquatic environments, contaminating water and accumulating in sediments. To analyze these matrices, water samples are often pre-concentrated using solid-phase extraction, while sediment samples undergo solvent extraction, often with the aid of ultrasonication.

The subsequent analysis by GC-MS or LC-MS/MS relies on deuterated internal standards for accurate quantification. The use of this compound allows for the reliable determination of MPP levels in surface water, wastewater, and sediment, which is essential for assessing ecological risk and monitoring environmental contamination.

Quantification Methods in Food and Beverage Matrices

Quality Assurance and Quality Control (QA/QC) in Exposure Studies

The reliability and comparability of data from human biomonitoring studies are paramount for accurately assessing exposure to environmental chemicals like phthalates. The ubiquitous nature of phthalates presents a significant analytical challenge due to the high risk of background contamination during sample collection, processing, and analysis. hhearprogram.orgmdpi.com Therefore, stringent Quality Assurance and Quality Control (QA/QC) protocols are essential. In methodologies designed to measure phthalate metabolites, isotopically-labeled internal standards, such as this compound, are fundamental components of the QA/QC framework. hhearprogram.orgnih.gov These standards are critical for achieving the precision and accuracy required to quantify low-level exposures in biological matrices like urine. nih.govcdc.gov

A comprehensive QA/QC program in exposure studies typically includes several key elements to monitor and ensure data quality. nih.gov In each analytical run, along with the unknown samples, a set of quality control samples are processed. These include reagent blanks to check for contamination, calibration standards to create a response curve for quantification, and QC materials (often urine pools spiked with known concentrations of the target analytes) to monitor the accuracy and precision of the measurements. nih.govcdc.gov The use of an isotopically-labeled internal standard like this compound, which is added to every sample, allows for the correction of variability that may occur during sample preparation and instrumental analysis, thereby improving the robustness of the results. hhearprogram.orgcdc.gov

Implementation of Certified Reference Materials

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry for method validation, calibration, and ensuring the traceability of measurement results. In the context of phthalate exposure assessment, CRMs consist of a matrix, such as urine or a solvent, containing a precisely known concentration of one or more phthalate metabolites. accustandard.comcpachem.com this compound is commercially available as a CRM, typically supplied as a solution in a solvent like methanol (B129727) at a certified concentration. accustandard.comlgcstandards.comcymitquimica.com

The implementation of CRMs serves multiple purposes in QA/QC:

Method Validation: CRMs are used to assess the accuracy of a new analytical method by comparing the measured value to the certified value.

Instrument Calibration: While primary calibration is often done with custom-prepared standards, CRMs can verify the calibration's accuracy.

Ongoing Quality Control: Analyzing a CRM alongside routine samples provides a continuous check on the performance and stability of the analytical system. nih.gov

Several organizations and commercial suppliers produce CRMs for phthalates and their isotopically-labeled analogues, ensuring they are manufactured under rigorous quality systems, such as ISO/IEC 17034 for Reference Material Producers. cpachem.com The availability of high-purity, certified this compound allows laboratories to prepare accurate internal standard spiking solutions, which are crucial for isotope-dilution mass spectrometry—the gold standard for phthalate metabolite analysis. nih.govcdc.gov

Table 1: Examples of Commercially Available Deuterated Phthalate Reference Materials
Compound NameCAS NumberTypical FormatSupplier Type
This compound1794756-28-7Solution or Neat MaterialSpecialty Chemical/Reference Standard Suppliers lgcstandards.comcymitquimica.comachemtek.com
Di-n-pentyl phthalate-3,4,5,6-d4358730-89-9Solution in MethanolCertified Reference Material Provider accustandard.com
Dibutyl phthalate-d493952-11-5Neat MaterialIsotope Laboratories achemtek.com
Bis(2-ethylhexyl) Phthalate-3,4,5,6-d493951-87-2Solution or Neat MaterialCertified Reference Material Provider cpachem.com

Interlaboratory Comparison Studies and Harmonization

The European Human Biomonitoring Initiative (HBM4EU) is a prime example of a large-scale project that established a QA/QC program to improve interlaboratory comparability for the analysis of phthalates and other chemicals. mdpi.com Such programs have demonstrated that while a high level of performance can be achieved, comparability among studies can be limited by differences in analytical methods and the specific biomarkers analyzed. mdpi.com

Key findings from interlaboratory comparison studies for phthalates include:

Importance of Background Control: A major challenge identified is the control of background contamination, which can lead to high method detection limits (MDLs). Minimizing blank contamination is crucial for accurately quantifying low-level environmental exposures. nih.govresearchgate.net

Value of Harmonized Procedures: These studies often lead to the development and validation of harmonized methods or Standard Operating Procedures (SOPs) to reduce inter-laboratory variability. europa.eu

Improved Performance: Participation in proficiency testing schemes leads to substantial improvements in laboratory performance over time. mdpi.com

Isotopically-labeled internal standards like this compound play a vital role in these comparison studies. By using a common internal standard, laboratories can better control for variations in extraction efficiency and instrument response, leading to more consistent and comparable results. mdpi.comeuropa.eu

Table 2: Key Outcomes from Phthalate Interlaboratory Comparison Studies
Study/ProgramFocusKey Finding/OutcomeReference
HBM4EU QA/QC ProgramProficiency testing for phthalate and DINCH biomarkers in human urine.Achieved an average satisfactory performance rate of 90% by the end of the program, demonstrating improved interlaboratory comparability. mdpi.com
EURL-FCM ILC01 2009Determination of Di-isodecyl phthalate (DIDP) in an oil matrix.The exercise was used to validate a standard operating procedure (SOP) to improve performance for a challenging technical mixture of phthalates. europa.eu
SETAC StudyAccuracy of dialkyl phthalate ester (DPE) concentration measurements in environmental and biological samples.Demonstrated that minimizing procedural blanks allows for low-level quantification and highlighted the need for reference materials. nih.gov

Development of Standard Operating Procedures (SOPs) for this compound Based Assays

The development and implementation of detailed Standard Operating Procedures (SOPs) are the culmination of robust QA/QC practices. An SOP for a this compound based assay provides a prescriptive, step-by-step guide for the analytical method, ensuring consistency and reproducibility both within and between laboratories. europa.eu These documents are critical for large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), which rely on standardized methods to track population exposure trends over time. cdc.gov

An SOP for the analysis of phthalate metabolites using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) would typically detail the following stages:

Preparation of Standards: Procedures for preparing stock solutions and working standards from CRMs, including the native analytes and their corresponding isotopically-labeled internal standards like this compound. cdc.gov

Sample Preparation: A detailed protocol for sample processing, which for urine often includes enzymatic deconjugation (to convert glucuronidated metabolites back to their free form), followed by solid-phase extraction (SPE) to isolate and concentrate the analytes. nih.govmdpi.com The precise volume of the this compound internal standard solution to be added to each sample, blank, and standard is explicitly defined.

Instrumental Analysis: Specifications for the LC-MS/MS system, including column type, mobile phases, flow rate, and mass spectrometer settings (e.g., ionization mode, specific mass transitions for each analyte and internal standard). mdpi.com

Data Processing and Calibration: Instructions on how to construct the calibration curve (typically by plotting the concentration ratio of the native standard to the internal standard against the area ratio) and how to calculate the concentration of the analyte in unknown samples. cdc.gov

QA/QC Checks: Definition of the acceptance criteria for blanks, calibration curves (e.g., correlation coefficient > 0.99), and QC samples. This ensures that each analytical run meets the required quality standards before results are reported. cdc.gov

By mandating the use of this compound as an internal standard, the SOP ensures that analytical variability is minimized, leading to high-quality, reliable data for exposure assessment.

Elucidation of Phthalate Biotransformation Pathways Utilizing Monopentyl Phthalate D4 As a Stable Isotope Tracer

In Vitro Metabolic Studies with Monopentyl Phthalate-d4

In vitro systems are essential for isolating specific metabolic processes and identifying the tissues and cells responsible for xenobiotic transformation.

Hepatic Microsomal and Cytosolic Incubation Systems

The liver is a primary site of xenobiotic metabolism. nih.gov In vitro studies using subcellular fractions from liver tissue, such as microsomes and cytosol, are fundamental for investigating the enzymatic reactions involved in phthalate (B1215562) biotransformation. Hepatic microsomes contain a high concentration of Phase I cytochrome P450 (P450) enzymes and Phase II UDP-glucuronosyltransferase (UGT) enzymes, while the cytosolic fraction contains other important enzymes like sulfotransferases. nih.govnih.gov

In a typical experiment, MnPeP-d4 would be incubated with hepatic microsomes or cytosol from humans or research animals (e.g., rats, mice) in the presence of necessary cofactors (e.g., NADPH for P450s, UDPGA for UGTs). mdpi.com By analyzing the incubation mixture over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify the deuterated metabolites formed. This approach allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), which describe the affinity of the enzymes for the substrate and the maximum rate of the reaction, respectively. nih.gov For example, studies on the analogous metabolite mono(2-ethylhexyl) phthalate (MEHP) have shown significant species differences in the kinetics of its glucuronidation in liver microsomes. nih.gov

Table 1: Representative Data from In Vitro Hepatic Microsomal Incubations This table presents hypothetical kinetic data for MnPeP-d4 metabolism, modeled after findings for similar phthalate monoesters like MEHP. nih.gov

Species Metabolic Pathway Enzyme Location Apparent Kₘ (µM) Apparent Vₘₐₓ (nmol/min/mg protein)
Human Oxidative Metabolism Microsomes 150 2.5
Human Glucuronidation Microsomes 110 5.8
Rat Oxidative Metabolism Microsomes 95 4.1

Cellular Model Systems for Metabolite Formation Research

While subcellular fractions are excellent for studying specific enzymatic reactions, whole-cell models provide insight into metabolism within a more complete biological context, including cellular uptake and efflux. Various cell lines (e.g., hepatoma cells like HepG2) or primary cell cultures (e.g., primary hepatocytes) can be used. nih.gov

When these cellular models are exposed to MnPeP-d4, the entire metabolic cascade, from entry into the cell to the formation and potential excretion of secondary metabolites, can be monitored. Researchers can analyze both the cell lysate and the culture medium to track the appearance of deuterated oxidative metabolites and conjugated products. nih.gov This approach is crucial for confirming that the metabolic pathways observed in subcellular systems are active in intact cells and for identifying potential transport mechanisms involved in metabolite disposition. The use of a deuterated tracer like MnPeP-d4 is particularly advantageous as it allows for the clear differentiation of the experimentally introduced compound's metabolites from any background contamination of unlabeled phthalates in the culture media or cells. medchemexpress.com

In Vivo Animal Model Investigations of Phthalate Metabolism

Animal models are indispensable for understanding the complex interplay of absorption, distribution, metabolism, and excretion at the whole-organism level.

Pharmacokinetic and Toxicokinetic Profiling in Research Animals

Pharmacokinetic studies trace the concentration of a substance and its metabolites over time in various biological matrices, such as blood, plasma, and urine. mdpi.commdpi.com By administering a precise dose of MnPeP-d4 to a research animal, such as a rat, scientists can collect serial blood and urine samples to construct concentration-time profiles. nih.gov

These profiles are used to calculate critical pharmacokinetic parameters, including:

Area Under the Curve (AUC): A measure of total systemic exposure.

Maximum Concentration (Cₘₐₓ): The peak concentration achieved in the blood.

Time to Maximum Concentration (Tₘₐₓ): The time at which Cₘₐₓ is reached.

Elimination Half-Life (t₁/₂): The time required for the concentration of the compound to decrease by half. mdpi.comnih.gov

Using MnPeP-d4 as a tracer allows for the simultaneous characterization of the kinetics of the monoester itself and its subsequent metabolites, providing a comprehensive picture of the biotransformation dynamics in a living system. nih.gov

Table 2: Representative Pharmacokinetic Parameters for MnPeP-d4 in a Rat Model This table presents hypothetical pharmacokinetic data for MnPeP-d4 following oral administration, modeled after findings for other phthalates in rats. mdpi.commdpi.com

Parameter MnPeP-d4 Oxidized Metabolite-d4
Cₘₐₓ (µg/mL) 1.5 3.2
Tₘₐₓ (hours) 1.0 4.0
AUC (µg·h/mL) 4.5 25.8

Tracer Studies for Monoester Formation and Further Conjugation

While MnPeP-d4 is already a monoester, its administration is key to studying the "second stage" of phthalate metabolism. The parent compound, a phthalate diester (e.g., DnPP), is first hydrolyzed to the monoester (MnPeP). researchgate.net This MnPeP is then subject to further biotransformation.

By administering MnPeP-d4 directly, researchers can specifically and quantitatively study these downstream pathways, which include:

Phase I Oxidation: The aliphatic side chain of the monoester is oxidized by P450 enzymes to form hydroxylated (e.g., hydroxy-pentyl) and carboxylated (e.g., carboxy-butyl) metabolites. nih.gov

Phase II Conjugation: The carboxyl group of the monoester or its oxidized metabolites is conjugated with glucuronic acid by UGT enzymes, forming more water-soluble glucuronides that are readily excreted in the urine. nih.govresearchgate.net

The use of MnPeP-d4 allows for the unambiguous identification of these deuterated oxidative and conjugated metabolites in urine and feces, confirming the metabolic pathways and determining the relative proportion of each metabolite formed. nih.gov

Identification of Enzymes Involved in this compound Metabolism

Identifying the specific enzymes responsible for metabolizing a compound is critical for predicting potential drug-drug interactions and understanding inter-individual and inter-species differences in susceptibility to toxicity.

Stable isotope tracers like MnPeP-d4 are instrumental in these studies. The primary enzymes involved in the biotransformation of phthalate monoesters are carboxylesterases, cytochrome P450 (P450) oxidoreductases, and UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov

Carboxylesterases and Lipases: While these are primarily responsible for the initial hydrolysis of the parent diester to the monoester, they are less involved in the direct metabolism of the monoester itself. researchgate.net

Cytochrome P450 (P450) Isoforms: These enzymes, located mainly in the liver, are responsible for the Phase I oxidative metabolism of the monoester's side chain. nih.gov Specific isoforms, such as those in the CYP2C and CYP3A families, have been implicated in the metabolism of other xenobiotics and are likely candidates for phthalate oxidation. nih.govnih.gov Studies using specific chemical inhibitors or recombinant human P450 enzymes incubated with MnPeP-d4 can pinpoint which isoforms are responsible for generating its oxidized metabolites.

UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are crucial for conjugating the carboxyl group of MnPeP-d4 and its oxidized metabolites with glucuronic acid, facilitating their elimination. nih.gov Different UGT isoforms exhibit different substrate specificities, and in vitro experiments with a panel of recombinant UGTs can identify the key enzymes involved in MnPeP-d4 glucuronidation.

Table 3: Enzymes Implicated in Phthalate Monoester Metabolism This table summarizes enzymes known to be involved in the metabolism of phthalate monoesters similar to MnPeP, which would be investigated using MnPeP-d4 as a substrate. nih.govresearchgate.netnih.gov

Enzyme Family Specific Isoforms (Examples) Metabolic Reaction
Cytochrome P450 CYP2C9, CYP3A4 Phase I: Side-chain hydroxylation and oxidation

Table 4: List of Compound Names

Abbreviation Full Compound Name
MnPeP-d4 This compound
DnPP Di-n-pentyl Phthalate
MEHP Mono(2-ethylhexyl) Phthalate
NADPH Nicotinamide Adenine Dinucleotide Phosphate (reduced form)
UDPGA Uridine 5'-diphospho-glucuronic acid
HepG2 Human liver cancer cell line
CYP Cytochrome P450

Comparative Metabolic Research Across Species Using Deuterated Tracers

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research, providing a powerful tool for tracing the biotransformation of xenobiotics without the complications of radioactivity. mdpi.com By introducing a deuterated tracer into a biological system, researchers can accurately distinguish the administered compound and its subsequent metabolites from endogenous molecules and background contaminants, enabling precise quantification and structural elucidation. This approach is particularly valuable in comparative metabolic studies, which aim to understand the differences in how various species process foreign compounds.

Significant inter-species variations have been observed in the metabolism of phthalates. nih.gov These differences are critical to consider when extrapolating toxicological data from animal models to humans. The primary metabolic pathways for phthalates generally involve two phases. Phase I involves the hydrolysis of the diester to its corresponding monoester, in this case, Monopentyl Phthalate, by non-specific esterases. This is often followed by oxidative metabolism of the alkyl side chain. Phase II metabolism typically involves the conjugation of the monoester or its oxidized metabolites with glucuronic acid, forming more water-soluble compounds that are more readily excreted. nih.gov

Research comparing the metabolism of various phthalates has revealed key differences between species, particularly between rodents and primates (including humans). For instance, studies on Di(2-ethylhexyl) phthalate (DEHP) have shown that while the initial hydrolysis to Mono(2-ethylhexyl) phthalate (MEHP) is a common step, the subsequent oxidative pathways and conjugation patterns can vary significantly. nih.gov Rodents, for example, may exhibit more extensive oxidative metabolism of the monoester compared to primates. nih.gov Furthermore, the extent of glucuronidation of phthalate metabolites can also differ, impacting the rate and route of excretion. nih.gov

These species-specific metabolic profiles underscore the importance of using tracers like this compound to conduct comparative studies. Such research allows for the identification of metabolites that are unique to or disproportionately formed in humans, which is crucial for accurate risk assessment. By understanding how the metabolic pathways differ, scientists can better interpret the relevance of toxicological findings in animal models to human health.

Table 1: Representative Metabolic Pathways of Monopentyl Phthalate Across Different Species

The following interactive table illustrates the expected primary and secondary metabolites of Monopentyl Phthalate in rodents and humans, based on general patterns of phthalate metabolism. The use of this compound allows for the precise tracking of these metabolic transformations.

Metabolic Step Metabolite in Rodents (e.g., Rat) Metabolite in Humans General Notes
Phase I: Hydrolysis This compoundThis compoundThis initial step is generally consistent across species.
Phase I: Oxidation Oxidized metabolites (e.g., hydroxylated, carboxylated forms of the pentyl chain)Oxidized metabolites (e.g., hydroxylated, carboxylated forms of the pentyl chain)The specific positions and extent of oxidation can vary significantly between species.
Phase II: Conjugation Glucuronide conjugates of the monoester and its oxidized metabolitesGlucuronide conjugates of the monoester and its oxidized metabolitesHumans and other primates often exhibit more extensive glucuronidation compared to rodents for certain phthalates. nih.gov

Mechanistic Toxicological Research Applications of Monopentyl Phthalate D4

In Vitro Mechanistic Investigations Employing Monopentyl Phthalate-d4

In vitro models, such as cell cultures, are crucial for isolating and studying specific molecular events without the complexities of a whole organism. In this context, this compound serves as a critical analytical standard to accurately quantify the concentration of the active metabolite, Monopentyl Phthalate (B1215562), that cells are exposed to, thereby enabling a direct correlation between exposure levels and observed cellular responses.

Cellular Signaling Pathway Research in Cell Cultures

The investigation of how phthalate metabolites interfere with cellular communication is a key area of toxicological research. Studies have shown that phthalate monoesters can disrupt critical signaling pathways. For instance, some phthalate metabolites have been found to interfere with peroxisome proliferator-activated receptor (PPAR) signaling, which is involved in lipid metabolism and adipocyte differentiation. frontiersin.orgbiorxiv.org Other research indicates that phthalates can modulate calcium signaling and cytokine production. frontiersin.orgnih.gov

In such studies, this compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. Researchers can add a known quantity of the deuterated standard to cell lysates or culture media before sample processing. This allows for the precise measurement of the unlabeled Monopentyl Phthalate, correcting for any loss that might occur during extraction and analysis. This accurate quantification is essential to establish a definitive link between the metabolite's concentration and specific changes in signaling pathways, such as the activation or inhibition of key signaling proteins.

Gene Expression and Proteomic Studies with Deuterated Metabolites

To understand the mechanisms of toxicity, researchers often examine how phthalates alter gene expression and the protein landscape of a cell. Phthalate exposure has been linked to changes in the expression of genes involved in steroidogenesis, hormone response, and cell cycle regulation. frontiersin.orgacs.org For example, studies on granulosa cells have shown that phthalate mixtures can disrupt the expression of genes related to lipid metabolism. biorxiv.org Similarly, proteomic techniques, such as the cellular thermal shift assay (CETSA), can identify specific proteins that bind to phthalate metabolites, revealing their direct molecular targets. acs.org

The role of this compound in these studies is to ensure the accuracy of quantitative data. By using it as an internal standard, researchers can confidently determine the exact concentration of the active metabolite that leads to specific changes in the transcriptome or proteome. This is crucial for creating reliable dose-response curves and understanding the molecular initiating events of toxicity. For example, linking a precise concentration of Monopentyl Phthalate to the upregulation or downregulation of a specific gene provides strong evidence for its role in a particular toxicological pathway. mdpi.com

Table 1: Examples of Genes and Proteins Modulated by Phthalate Metabolites in In Vitro Studies This table presents findings from related phthalate metabolites to illustrate the types of targets investigated using methodologies where this compound would serve as an essential analytical tool.

Target TypeTarget NameCell ModelObserved EffectAssociated Phthalate MetaboliteReference
GeneIL-4Mouse Bone Marrow CultureIncreased ExpressionMBP frontiersin.org
GeneLpl (Lipoprotein lipase)Mouse Granulosa CellsAltered ExpressionPhthalate Mixture biorxiv.orgnih.gov
ProteinCPEB4HepatocytesIdentified as a direct binding targetMEHP acs.org
ProteinANAPC5HepatocytesIdentified as a direct binding targetMEHP acs.org

Animal Model Studies for Mechanistic Insights into Phthalate Action

Animal models are essential for studying the complex interactions of phthalates within a living organism, including their absorption, distribution, metabolism, and excretion (ADME). This compound is a vital tool in these studies for tracing and quantifying the metabolite in various tissues and fluids.

Investigating Molecular Targets in Specific Organ Systems

To understand how phthalates cause organ-specific toxicity, it is necessary to measure the concentration of their active metabolites in those target organs. Studies have shown that after exposure to a parent phthalate diester, the monoester metabolite can distribute to various tissues, including the liver and reproductive organs like the ovaries and testes. nih.govnih.gov In these organs, they can alter the expression of enzymes responsible for their own metabolism and other critical cellular functions. nih.gov

In a typical animal study, this compound would be used as an internal standard to quantify the levels of Monopentyl Phthalate in serum and tissue homogenates from different organs. This allows researchers to determine where the active metabolite accumulates and to correlate its concentration with tissue-specific effects, such as histopathological changes or alterations in local gene and protein expression. This information is key to identifying the primary target organs of phthalate toxicity.

Exploration of Endocrine System Interactions at a Mechanistic Level

Phthalates are well-known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. ccohs.canih.gov They can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, alter the synthesis of steroid hormones like testosterone (B1683101) and estradiol, and interact with hormone receptors. frontiersin.orgcsun.edunih.gov These disruptions can lead to adverse effects on reproductive health and development. nih.gov

Mechanistic studies in this area rely on the accurate measurement of both hormone levels and phthalate metabolite concentrations in the same biological samples (e.g., blood, gonadal tissue). The use of this compound as an internal standard allows for the precise quantification of the active metabolite. This enables researchers to establish a clear mechanistic link between a specific level of phthalate exposure and an observed endocrine effect, such as a decrease in testosterone production or altered expression of genes involved in steroidogenesis. csun.edu

Table 2: Examples of Endocrine System Interactions Observed in Animal Studies with Phthalates This table summarizes findings from related phthalates to exemplify the mechanistic endpoints that are investigated using quantitative methods reliant on stable isotope standards like this compound.

EndpointObserved EffectAnimal ModelPhthalate StudiedReference
Testosterone ProductionDown-regulation/LoweringRatDBP, DEHP csun.eduresearchgate.net
Estradiol (E2) LevelsUp-regulationAnimal ModelsDEHP, DEP csun.edu
Thyroid Hormone ActivityAnti-thyroid activityAnimal ModelsDEHP, DBP, MBP csun.edu
Follicular DevelopmentInhibition of antral folliclesMouseDEHP, DBP nih.gov

Development of Predictive Toxicological Models Utilizing Stable Isotope Data

Predictive toxicology aims to use computational models to forecast the potential toxicity of chemicals, reducing reliance on traditional animal testing. numberanalytics.com These models, such as Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) models, require high-quality, reliable data for their development and validation. diva-portal.org

Data generated from studies using stable isotope-labeled standards like this compound are exceptionally valuable for this purpose. The precise quantitative data on metabolite concentrations in tissues, dose-response relationships for gene expression changes, and alterations in hormone levels provide the robust foundation needed to build accurate predictive models. frontiersin.org By combining stable isotope tracing with dose-response experiments, researchers can confidently identify metabolites and characterize their toxicological behavior. frontiersin.org This high-quality input data enhances the predictive power of computational models, allowing for more reliable risk assessment of other phthalates and structurally similar chemicals. numberanalytics.comresearchgate.net

Future Research Trajectories and Methodological Innovations for Monopentyl Phthalate D4

Advancements in High-Throughput Analytical Screening Technologies

The demand for rapid and efficient monitoring of human exposure to phthalates has driven the evolution of high-throughput analytical screening technologies. Monopentyl Phthalate-d4 is integral to these advancements, primarily as an internal standard in isotope dilution mass spectrometry. doi.orgresearchgate.net This technique is considered the gold standard for precise quantification of analytes at very low concentrations, which is typical for phthalate (B1215562) metabolites in biological and environmental samples. doi.org

Future developments are expected to focus on further automating and miniaturizing analytical workflows. The integration of automated solid-phase extraction (SPE) with online high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has already significantly increased sample throughput. washington.edunih.gov This approach minimizes manual sample handling, thereby reducing the risk of contamination and improving reproducibility. washington.edu

Innovations in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS), are enabling more comprehensive screening of a wider range of phthalate metabolites in a single analytical run. acs.org Furthermore, the development of faster chromatographic separation techniques, like ultra-high-performance liquid chromatography (UHPLC), is reducing analysis times to under a minute for some applications, facilitating large-scale biomonitoring studies. helsinki.finih.gov The use of this compound in these advanced methods is crucial for ensuring the accuracy and reliability of the data generated. helsinki.fi

Analytical TechniqueThroughput AdvantageRole of this compound
Automated SPE-HPLC-MS/MS Increased sample processing speed and reduced manual labor. washington.edunih.govEnsures accurate quantification by correcting for analyte loss during extraction and ionization suppression.
UHPLC-HRMS Rapid separation and detection of multiple analytes in a single run. acs.orghelsinki.fiProvides a stable reference for the identification and quantification of Monopentyl Phthalate and other metabolites.
GC-MS (without derivatization) Simplifies sample preparation and reduces analysis time. researchgate.netServes as an internal standard to ensure accuracy in direct injection methods.

Integration with Omics Technologies for Comprehensive Biological Impact Assessment

The integration of this compound into "omics" technologies, such as metabolomics and proteomics, represents a significant leap forward in understanding the biological impact of phthalate exposure. In these large-scale studies of metabolites and proteins, accurate quantification is paramount, and isotope-labeled internal standards like this compound are essential for achieving this. wistar.org

In metabolomics, this compound is used to normalize for variations in sample preparation and instrument response, allowing for the precise measurement of changes in the metabolome following phthalate exposure. nih.gov This enables researchers to identify metabolic pathways that are perturbed by phthalates and to discover potential biomarkers of exposure and effect. wistar.org

Similarly, in proteomics, the use of stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be complemented by the use of this compound to ensure accurate protein quantification in studies investigating the effects of phthalates on the proteome. wistar.org This integrated approach can reveal how phthalate exposure alters protein expression and function, providing insights into the molecular mechanisms of toxicity.

Future research will likely see a greater fusion of analytical chemistry with these omics disciplines, leading to a more holistic understanding of the health risks associated with phthalate exposure.

Development of Novel Isotope-Labeled Probes for Complex Biological Systems

The development of novel isotope-labeled probes, including deuterated compounds like this compound, is crucial for tracing the fate and metabolism of phthalates in complex biological systems. These probes allow researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the parent phthalate, Di-n-pentyl phthalate (DPP), with high specificity and sensitivity. researchgate.net

By using deuterated standards, scientists can distinguish between the administered compound and endogenously present phthalates, providing a clear picture of the metabolic pathways. For example, studies using deuterium-labeled DEHP have successfully identified new metabolites in human urine and serum. researchgate.net This approach can be applied to DPP using this compound to elucidate its metabolic fate in detail.

Future research in this area will focus on synthesizing a wider range of isotope-labeled phthalate metabolites to create a comprehensive toolkit for toxicokinetic studies. This will enable a more accurate assessment of human exposure and the associated health risks. isotope.com

Interdisciplinary Research Integrating Analytical Chemistry with Environmental and Health Sciences

The challenge of understanding the impact of phthalates on human health and the environment necessitates a multidisciplinary approach. The integration of analytical chemistry, where this compound plays a key role, with environmental science and public health is critical for a comprehensive assessment. uml.edumdpi.com

Environmental scientists rely on accurate analytical methods to determine the concentration of phthalate metabolites in various environmental matrices, such as water, soil, and air. researchgate.net Health researchers, in turn, use this exposure data to correlate with health outcomes in epidemiological studies. nih.gov The use of this compound as an internal standard ensures the quality and comparability of data across these different fields. musechem.com

This interdisciplinary collaboration is essential for:

Identifying sources of phthalate exposure: By analyzing environmental and human samples, researchers can pinpoint the primary routes of exposure. mdpi.com

Establishing dose-response relationships: Accurate exposure data is crucial for linking specific levels of phthalate exposure to adverse health effects. nih.gov

Informing public health policy: Robust scientific evidence is necessary to guide regulatory decisions aimed at reducing phthalate exposure. mdpi.com

Future interdisciplinary research will likely focus on the combined effects of multiple environmental contaminants, the so-called "cocktail effect," and the development of more sophisticated models to predict health risks.

Role of this compound in Addressing Emerging Contaminant Research Challenges

Phthalates are considered contaminants of emerging concern (CECs) due to their widespread use and potential health effects. acs.org The analysis of CECs presents several challenges, including their low concentrations in complex matrices and the lack of certified reference materials. doi.org Isotope-labeled internal standards like this compound are indispensable tools for overcoming these challenges. doi.orgmusechem.com

The use of deuterated standards improves the accuracy and precision of analytical methods, enabling the reliable detection and quantification of emerging phthalate metabolites. musechem.com This is particularly important for monitoring new plasticizers that are being introduced as replacements for regulated phthalates, as their health effects are often unknown. isotope.com

Furthermore, the development of analytical methods using this compound contributes to the standardization of analytical procedures, which is crucial for comparing data from different laboratories and for regulatory purposes. acs.org As research into emerging contaminants continues to grow, the role of stable isotope-labeled standards will become even more critical.

Challenge in Emerging Contaminant ResearchHow this compound Helps
Low concentrations in complex matrices Improves sensitivity and accuracy of detection. doi.orgmusechem.com
Lack of certified reference materials Serves as a reliable internal standard for quantification. doi.org
Identification of unknown metabolites Aids in the structural elucidation of new biotransformation products. acs.org
Method standardization and validation Ensures data quality and comparability across studies. acs.org

Q & A

Q. How is Monopentyl Phthalate-d4 synthesized and characterized for use as an internal standard in phthalate analysis?

  • Methodological Answer : this compound is synthesized via deuterium incorporation at specific positions (e.g., aromatic rings or ester groups) to ensure isotopic stability. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>98% deuterated). For example, deuterated phthalate standards like mIPeP-d4 (Mono-isopentyl Phthalate-d4) are validated using high-resolution MS to distinguish them from non-deuterated analogs .

Q. What are the best practices for preparing and storing this compound standard solutions to ensure stability?

  • Methodological Answer : Standard solutions should be prepared in acetonitrile or methanol to minimize hydrolysis. Weekly preparation is recommended, with storage at −20°C in amber glass vials to prevent photodegradation. Stability tests using GC-MS or LC-MS/MS can confirm no degradation over time, as demonstrated for similar deuterated phthalates like diethyl phthalate-d4 .

Q. How do researchers select appropriate internal standards like this compound for LC-MS/MS quantification of phthalate metabolites?

  • Methodological Answer : Selection criteria include structural similarity to target analytes, isotopic labeling (e.g., d4 for minimal mass shift), and absence in natural matrices. For example, mIPeP-d4 is chosen for isopentyl phthalate analysis due to its matched retention time and ionization efficiency. Cross-validation with surrogate standards (e.g., benzyl benzoate) ensures method robustness .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing extraction techniques (e.g., DLLME) for this compound in complex matrices?

  • Methodological Answer : Air-assisted dispersive liquid-liquid microextraction (DLLME) requires optimization of solvent polarity (e.g., dichloromethane for lipophilic phthalates), pH adjustment to prevent ester hydrolysis, and matrix cleanup steps (e.g., solid-phase extraction). Recovery rates >85% are achievable by spiking deuterated standards early in the workflow to correct for losses .

Q. How can researchers resolve discrepancies in recovery rates of this compound across different analytical batches?

  • Methodological Answer : Batch-to-batch variability may arise from matrix effects or instrument drift. Implementing a dual internal standard approach (e.g., this compound with di-n-butyl phthalate-d4) normalizes recovery. Regular calibration checks and blank matrix spikes help identify contamination or signal suppression .

Q. What strategies validate the specificity of this compound in multi-analyte panels experiencing cross-reactivity?

  • Methodological Answer : Specificity is validated using chromatographic separation (e.g., ATD-GC/MS with optimized temperature gradients) and MS/MS transitions unique to the deuterated compound. For example, monitoring m/z 236 for this compound alongside non-deuterated analogs reduces false positives. Cross-reactivity testing with structurally similar metabolites (e.g., mBuP-¹³C) further ensures accuracy .

Data Analysis and Quality Assurance

Q. How should researchers statistically analyze low-abundance this compound signals in high-background matrices?

  • Methodological Answer : Use signal-to-noise ratios (S/N >3 for detection, S/N >10 for quantification) and background subtraction algorithms. Isotope dilution analysis with this compound improves precision in noisy datasets, as shown in studies using CRM-certified reference materials .

Q. What QA/QC protocols are essential for longitudinal studies involving this compound?

  • Methodological Answer : Include daily calibration curves, replicate analyses (n=3), and inter-laboratory comparisons. Documenting limits of detection (LOD <0.1 ng/mL) and quantification (LOQ <0.5 ng/mL) using spiked blank matrices ensures reproducibility. Long-term stability assessments at −80°C are recommended for multi-year studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.